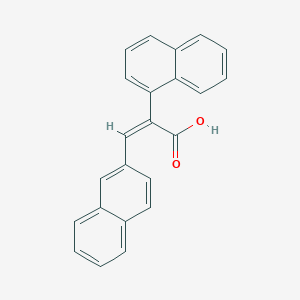

2-(1-Naphthyl)-3-(2-naphthyl)acrylicacid

Description

The compound of interest features dual naphthyl substituents at positions 1 and 2 on the acrylic acid backbone, which likely confers unique steric, electronic, and functional properties compared to single-substituted derivatives.

Properties

Molecular Formula |

C23H16O2 |

|---|---|

Molecular Weight |

324.4g/mol |

IUPAC Name |

(Z)-2-naphthalen-1-yl-3-naphthalen-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C23H16O2/c24-23(25)22(21-11-5-9-18-7-3-4-10-20(18)21)15-16-12-13-17-6-1-2-8-19(17)14-16/h1-15H,(H,24,25)/b22-15- |

InChI Key |

JFTISQCMXAFSJS-JCMHNJIXSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C=C(C3=CC=CC4=CC=CC=C43)C(=O)O |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C(/C3=CC=CC4=CC=CC=C43)\C(=O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=C(C3=CC=CC4=CC=CC=C43)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Positional Isomerism

The positional arrangement of naphthyl groups significantly impacts physicochemical properties:

Key Observations :

- Electronic Effects : The 2-naphthyl substituent allows for extended conjugation with the acrylic acid backbone, enhancing stability in reactions such as photopolymerization or electrophilic substitutions .

Physicochemical Properties

Notes:

- The dual-substituted target compound is expected to exhibit even lower solubility than its mono-substituted analogs due to increased hydrophobicity.

- Stability may be compromised by steric clashes between the 1- and 2-naphthyl groups, necessitating specialized storage conditions.

Pharmaceutical and Biochemical Uses

- 3-(2-Naphthyl)acrylic Acid: Used in antibiotic synthesis (e.g., USP/EP standards) and as a precursor for amino acid derivatives like 3-(2-Naphthyl)-L-alanine hydrochloride (CAS 122745-12-4), a GPCR modulator .

- 3-(1-Naphthyl)acrylic Acid : Employed in organic synthesis for fluorescent probes and metal-organic frameworks (MOFs) due to its rigid structure .

Specialty Chemicals

- Cyano Derivatives: 2-Cyano-3-(2-naphthyl)acrylic acid (CAS 37630-54-9) serves as a matrix substance in MALDI-MS, highlighting the role of electron-withdrawing groups in enhancing ionization efficiency .

- Amino Acid Conjugates: Derivatives like 3-(2-Naphthyl)-D-alanine (CAS 76985-09-6) are critical in peptide engineering for receptor-binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.